Cas no 18749-71-8 (Sitoindoside I)

Sitoindoside I structure
Produktname:Sitoindoside I
Sitoindoside I Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- b-D-Glucopyranoside, (3b)-stigmast-5-en-3-yl,6-hexadecanoate
- Sitoindoside I
- (3β)-Stigmast-5-en-3-yl 6-O-palmitoyl-β-D-glucopyranoside
- 6-naphthalen-2-ylamino-1H-pyrimidine-2,4-dione
- Sitosteryl (6'-O-palmitoyl)-3beta-D-glucopyranoside
- Stigmast-5-en-3-beta-6'-palmitoylglucopyranoside
- Stigmast-5-en-3beta-O-(6-O-hexadecanoyl-beta-D-glucopyranoside)
- beta-Sitosterol glucoside 6'-O-monopalmitate
- beta-Sitosteryl beta-D-glucoside monopalmitate
- beta-Sitosteryl-beta-D-glucoside-6-monopalmitate
- Longiside B
- [ "Longiside B" ]
- Sitosteryl (6'-O-palmitoyl)-3-β-D-glucopyranoside
- Stigmast-5-en-3β-yl 6-O-palmitoyl-β-D-glucopyranoside
- 3β-(6-O-Palmitoyl-β-D-glucopyranosyloxy)stigmasta-5-ene
- Stigmast-5-en-3β-yl 6-O-hexadecanoyl-β-D-glucopyranoside
- Esterified Steryl Glucosides
- CHEMBL4452244
- Longiside B;Sitoindoside;Daucosterol 6'-O-palmitate
- Q27136065
- 6'-(beta-sitosteryl-3-O-beta-D-glucopyranosidyl)hexadecanoate
- (3beta)-Stigmast-5-en-3-yl 6-O-palmitoyl-beta-D-glucopyranoside
- HY-N1239
- CHEBI:67595
- beta-sitosteryl-3-O-beta-D-glucopyranosyl-6'-O-palmitate
- CS-0016640
- 18749-71-8
- DTXSID301317443
- AKOS032962079
- ASGlu
- [(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate
- (3beta)-stigmast-5-en-3-yl 6-O-hexadecanoyl-beta-D-glucopyranoside
- [6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate
- Sitosteryl (6/'-O-palmitoyl)-3-beta-D-glucopyranoside
- ST 29:1;O;Hex;FA 16:0
- Stigmast-5-en-3-ol; (3β,24S)-form, 3-O-(6-O-Hexadecanoyl-β-D-glucopyranoside)
- Sitosterol 3-O-beta-glucopyranoside
- Sitosterol-3beta-glucoside
- DA-57906
- ((2R,3S,4S,5R,6R)-6-(((3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl)oxy)-3,4,5-trihydroxyoxan-2-yl)methyl hexadecanoate
- GLXC-16915
- 6-O-Palmitoyl-sitosteryl-ss-D-glucose
-
- Inchi: InChI=1S/C51H90O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,35-37,39-44,46-49,53-55H,8-24,26-34H2,1-7H3
- InChI-Schlüssel: JCLYMCVRBRHEHI-UHFFFAOYSA-N
- Lächelt: CC(C(CC)CCC(C1C2(C)C(C3C(CC2)C2(C)C(CC(OC4C(O)C(O)C(O)C(COC(CCCCCCCCCCCCCCC)=O)O4)CC2)=CC3)CC1)C)C
Berechnete Eigenschaften
- Genaue Masse: 814.66900
- Monoisotopenmasse: 814.669
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 58
- Anzahl drehbarer Bindungen: 25
- Komplexität: 1250
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 11
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 15.1
- Topologische Polaroberfläche: 105A^2
Experimentelle Eigenschaften
- Farbe/Form: Powder
- PSA: 105.45000
- LogP: 11.88120
Sitoindoside I Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | S496000-1mg |
Sitoindoside I |
18749-71-8 | 1mg |
$161.00 | 2023-05-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5030-5 mg |
Sitoindoside I |
18749-71-8 | 5mg |
¥2814.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5030-5 mg |
Sitoindoside I |
18749-71-8 | 98% | 5mg |
¥ 1,900 | 2023-07-10 | |
TRC | S496000-10mg |
Sitoindoside I |
18749-71-8 | 10mg |
$1263.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S64040-5mg |
(3β)-Stigmast-5-en-3-yl 6-O-palmitoyl-β-D-glucopyranoside |
18749-71-8 | 5mg |
¥2880.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5030-5mg |
Sitoindoside I |
18749-71-8 | 5mg |
¥ 1900 | 2024-07-19 | ||
TargetMol Chemicals | TN5030-1 mL * 10 mM (in DMSO) |
Sitoindoside I |
18749-71-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2950 | 2023-09-15 | |
A2B Chem LLC | AE93521-5mg |
Sitoindoside I |
18749-71-8 | 98% | 5mg |
$1540.00 | 2024-04-20 | |
TargetMol Chemicals | TN5030-1 ml * 10 mm |
Sitoindoside I |
18749-71-8 | 1 ml * 10 mm |
¥ 2950 | 2024-07-19 | ||
TRC | S496000-25mg |
Sitoindoside I |
18749-71-8 | 25mg |
$ 3000.00 | 2023-09-06 |
Sitoindoside I Verwandte Literatur
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1. Comparison of antidiabetic potential of (+) and (?)-hopeaphenol, a pair of enantiomers isolated from Ampelocissus indica (L.) and Vateria indica Linn., with respect to inhibition of digestive enzymes and induction of glucose uptake in L6 myotubesP. Sasikumar,B. Prabha,T. R. Reshmitha,Sheeba Veluthoor,A. K. Pradeep,K. R. Rohit,B. P. Dhanya,V. V. Sivan,M. M. Jithin,N. Anil Kumar,I. G. Shibi,P. Nisha,K. V. Radhakrishnan RSC Adv. 2016 6 77075
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Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:18749-71-8)Sitoindoside I

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung